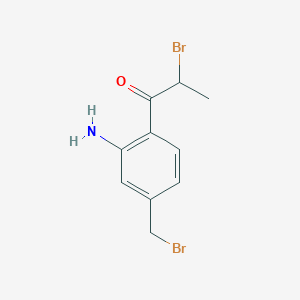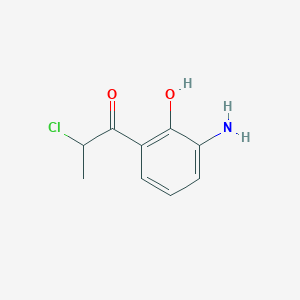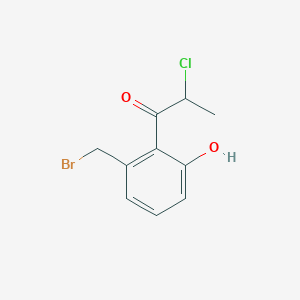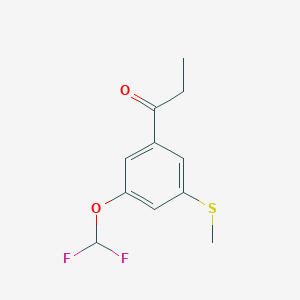
(Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with methyl acrylate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acrylate moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the acrylate group, resulting in the formation of saturated esters.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, (Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents, particularly in the development of drugs with enhanced pharmacokinetic properties.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, including polymers and coatings with improved performance characteristics.
Mécanisme D'action
The mechanism of action of (Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, thereby modulating biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
(E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
Methyl 3-(4-(trifluoromethyl)phenyl)propanoate: A saturated analog of the compound, lacking the double bond in the acrylate moiety.
4-(Trifluoromethyl)phenylacetic acid: A related compound with a carboxylic acid group instead of the acrylate ester.
Uniqueness: (Z)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate is unique due to its specific geometric configuration (Z-isomer) and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H9F3O2 |
|---|---|
Poids moléculaire |
230.18 g/mol |
Nom IUPAC |
methyl (Z)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C11H9F3O2/c1-16-10(15)7-4-8-2-5-9(6-3-8)11(12,13)14/h2-7H,1H3/b7-4- |
Clé InChI |
YUEFITCWDISQAO-DAXSKMNVSA-N |
SMILES isomérique |
COC(=O)/C=C\C1=CC=C(C=C1)C(F)(F)F |
SMILES canonique |
COC(=O)C=CC1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


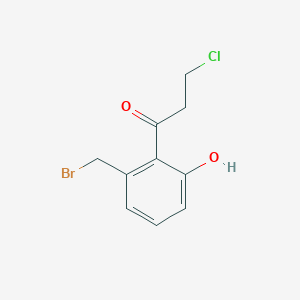

![6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B14064346.png)

